Cas no 647-60-9 (1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)-)

1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- 1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)-
- 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)pentan-1-one
- MFCD20921196
- 647-60-9
- DTXSID10801469
- 4-Methylphenyl perfluorobutyl ketone, 97%
- NS00109202
- 2,2,3,3,4,4,5,5,5-Nonafluoro-1-(p-tolyl)pentan-1-one
- 4-Methylphenyl perfluorobutyl ketone
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- インチ: InChI=1S/C12H7F9O/c1-6-2-4-7(5-3-6)8(22)9(13,14)10(15,16)11(17,18)12(19,20)21/h2-5H,1H3
- InChIKey: VGUUXTQDEISKCQ-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
計算された属性
- 精确分子量: 338.03531
- 同位素质量: 338.03531830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 419
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 5.1
じっけんとくせい
- PSA: 17.07
1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AZ42500-1g |
1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)- |
647-60-9 | 97% | 1g |
$993.00 | 2024-04-19 | |
A2B Chem LLC | AZ42500-5g |
1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)- |
647-60-9 | 97% | 5g |
$2523.00 | 2024-04-19 | |
abcr | AB570874-1g |
4-Methylphenyl perfluorobutyl ketone, 97%; . |
647-60-9 | 97% | 1g |
€1338.30 | 2024-08-02 |
1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)- 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)-に関する追加情報
Comprehensive Overview of 1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)- (CAS No. 647-60-9)
The chemical compound 1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)- (CAS No. 647-60-9) is a fluorinated ketone derivative with significant applications in advanced material science and specialty chemistry. Its unique molecular structure, featuring a nonafluoro group and a 4-methylphenyl moiety, makes it a subject of interest for researchers exploring high-performance coatings, liquid crystals, and other innovative materials. This article delves into its properties, synthesis, and potential applications while addressing trending topics like sustainable fluorochemicals and green chemistry alternatives.
One of the most searched questions about 647-60-9 revolves around its role in fluorinated polymers. Due to its perfluorinated carbon chain, this compound exhibits exceptional thermal stability and chemical resistance, making it valuable for creating durable surfaces in aerospace and electronics. Researchers are also investigating its potential as a low-global-warming-potential (GWP) alternative to traditional fluorinated solvents, aligning with the growing demand for eco-friendly industrial solutions.
From a synthetic perspective, 1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)- is typically prepared through nucleophilic substitution reactions involving fluorinated precursors and p-tolyl derivatives. Its electron-withdrawing fluorine atoms enhance reactivity in cross-coupling reactions, a feature highlighted in recent studies on catalysis optimization. This aligns with the broader industry focus on atom-efficient synthesis, a hot topic in pharmaceutical and agrochemical research.
Analytical characterization of this compound often involves NMR spectroscopy and mass spectrometry, techniques frequently searched by chemists. The 19F NMR spectrum of 647-60-9 shows distinctive shifts due to its nonafluoro environment, serving as a fingerprint for quality control. Such details are crucial for laboratories developing high-purity specialty chemicals, another trending sector in chemical manufacturing.
Beyond industrial uses, 1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)- has drawn attention in material innovation circles. Its combination of hydrophobic fluorinated segments and aromatic groups makes it a candidate for designing self-assembling monolayers (SAMs), a nanotechnology application with growing interest in water-repellent coatings and biomedical interfaces. This connects to popular searches about advanced surface engineering and smart materials.
Environmental considerations are paramount in discussions about fluorinated compounds. While 647-60-9 demonstrates improved stability compared to shorter-chain analogues, its environmental fate remains an active research area. Recent publications explore its biodegradation pathways, responding to regulatory trends favoring persistent organic pollutant (POP)-free formulations. These aspects make it relevant to sustainability-focused queries in chemical databases.
In summary, 1-Pentanone, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(4-methylphenyl)- represents a versatile building block at the intersection of fluorine chemistry and functional materials. Its balanced properties—combining fluorophilicity with aromatic character—position it as a compelling subject for both academic and industrial R&D, particularly in sectors prioritizing performance and environmental responsibility.
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